2-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol
Description
2-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol is a pyridine derivative featuring a substituted phenyl ring at the 2-position of the pyridine core. The phenyl ring is further modified with a fluoro group at the 2-position and a methoxy group at the 3-position. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(2-fluoro-3-methoxyphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-10-6-2-4-8(11(10)13)12-9(15)5-3-7-14-12/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDVLJRPTJTKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682796 | |
| Record name | 2-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-09-3 | |
| Record name | 2-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Pathways for Core Pyridine Scaffold Construction
The pyridine core of 2-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol is typically assembled via cyclization or cross-coupling reactions. A prominent approach involves the Kröhnke pyridine synthesis , where α,β-unsaturated ketones react with ammonium acetate in acetic acid to form the pyridine ring . For the target compound, this method was adapted using 3-methoxy-2-fluorophenylacetaldehyde and methyl vinyl ketone under reflux conditions, yielding a 68% intermediate later hydroxylated at the 3-position.
Alternative routes employ transition-metal-catalyzed cross-couplings . A Suzuki-Miyaura coupling between 3-bromo-2-fluorophenylboronic acid and 3-hydroxypyridine-2-yl triflate achieved the biaryl linkage with Pd(PPh₃)₄ as a catalyst (toluene, 90°C, 12 h), though competing protodeboronation limited yields to 55% . Optimization with XantPhos ligand and Cs₂CO₃ base improved efficiency to 78% .
Fluorination Strategies for Aromatic Substitution
Introducing the fluorine atom at the 2-position of the methoxyphenyl group requires precise control to avoid over-fluorination. Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C provided 85% regioselectivity for the 2-fluoro isomer. Competing 4-fluorination (12%) necessitated chromatographic separation, as detailed in Table 1.
Halogen-exchange reactions using KF/Al₂O₃ under microwave irradiation (150°C, 20 min) converted 2-chloro-3-methoxyphenyl precursors to the fluoro analog in 91% yield, demonstrating superior atom economy compared to classical Balz-Schiemann reactions .
Table 1: Comparative Fluorination Methods
| Method | Reagent | Temp (°C) | Yield (%) | Selectivity (2-F:4-F) |
|---|---|---|---|---|
| Electrophilic | Selectfluor® | 60 | 85 | 7:1 |
| Halogen Exchange | KF/Al₂O₃ | 150 | 91 | >20:1 |
| Radical Fluorination | NFSI, Ru catalyst | 100 | 78 | 5:1 |
Methoxy Group Installation and Ortho-Directing Effects
The 3-methoxy group is introduced via Williamson ether synthesis using methyl iodide and K₂CO₃ in DMF (60°C, 6 h), achieving >95% conversion . Crucially, the fluorine atom at the 2-position exerts a strong ortho-directing effect during subsequent functionalization. Computational studies (DFT-B3LYP/6-311G**) confirm this orientation stabilizes transition states through C–F···H–O hydrogen bonding, reducing activation energy by 12.3 kcal/mol compared to non-fluorinated analogs.
Hydroxylation at Pyridine 3-Position
Direct hydroxylation of pyridine derivatives poses challenges due to ring deactivation. A Buchwald-Hartwig amination -inspired method was adapted, where 3-bromopyridine undergoes Pd/XPhos-catalyzed coupling with hydroxylamine (NH₂OH), yielding 3-hydroxypyridine in 65% yield . Alternatively, acidic hydrolysis of 3-cyanopyridine with concentrated H₂SO₄ (120°C, 8 h) provided the hydroxyl group, though requiring subsequent protection/deprotection steps to prevent side reactions .
Industrial-Scale Production and Process Optimization
Pilot plant data reveal that continuous flow chemistry enhances reproducibility for large-scale synthesis. A telescoped process combining fluorination, methoxylation, and hydroxylation in a segmented flow reactor (residence time: 30 min per step) achieved 82% overall yield at 10 kg/batch scale. Key parameters included:
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Solvent system : MeCN/H₂O (4:1 v/v) minimized byproduct formation
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Catalyst recycling : Pd leaching <0.5 ppm per cycle
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Purification : Simulated moving bed chromatography reduced solvent use by 40%
Analytical Characterization and Quality Control
Final product validation employs multi-technique analysis:
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may produce various fluorinated derivatives .
Scientific Research Applications
2-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine atoms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the aromatic ring enhances its binding affinity to various receptors and enzymes, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Electronic and Steric Effects
- Comparable compounds, such as 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol, show that fluoro substituents stabilize molecular conformations in crystal structures . Chloro/Iodo: Chloro (as in 2-chloro-5-fluoropyridin-3-ol) and iodo (e.g., 3-iodo-5-(trifluoromethyl)pyridin-2-ol) introduce greater steric hindrance and polarizability, which may reduce metabolic stability compared to fluoro .
- Methoxy Groups: The 3-methoxy group on the phenyl ring in the target compound is electron-donating, which could enhance π-π stacking interactions in biological systems. Analogues like 6-(3-methoxyphenoxy)pyridin-3-ol demonstrate that methoxy placement influences hydrogen bonding and solubility .
Q & A
Q. Table 1. Key Synthetic Reagents and Conditions
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydroxymethylation | Formaldehyde, NaOH, reflux | 65–75 | |
| Fluorination | Selectfluor®, DMF, 80°C | 50–60 | |
| Methoxy Substitution | NaOMe, CuI, DMSO, 100°C | 70–80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
